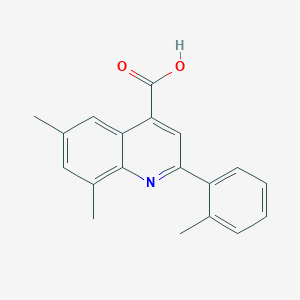

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Beschreibung

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS RN: 351357-29-4) is a quinoline derivative with a molecular formula of C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol. Its structure features a quinoline core substituted with methyl groups at positions 6 and 8, a 2-methylphenyl group at position 2, and a carboxylic acid moiety at position 2. The compound has a melting point of 239°C and is commercially available for research purposes (e.g., Santa Cruz Biotechnology, Catalog #sc-319533) .

The quinoline scaffold is notable for its pharmacological relevance, particularly in antibacterial applications, as quinoline-4-carboxylic acid derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria . The methyl and phenyl substituents in this compound likely modulate its physicochemical properties, such as lipophilicity and steric bulk, which influence bioavailability and target interactions.

Eigenschaften

IUPAC Name |

6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-8-13(3)18-15(9-11)16(19(21)22)10-17(20-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKMRYQBAUEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and subsequent functional group modifications . One common method includes the use of substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid under microwave-assisted, solvent-free conditions .

Industrial Production Methods

the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline-based compounds with different substituents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and its derivatives. The compound has shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Methicillin-resistant Staphylococcus aureus (MRSA)

The antibacterial activity is often assessed using methods such as the agar diffusion technique, revealing that structural modifications can enhance efficacy. Compounds with increased lipophilicity tend to exhibit greater antibacterial effects due to improved membrane penetration .

Anticancer Potential

Research into the anticancer properties of this compound has yielded promising results. In vitro studies have indicated antiproliferative effects against various cancer cell lines, including:

- K562 (leukemia)

- H460 (lung cancer)

- HT-29 (colon cancer)

One notable finding is that certain derivatives can induce G2/M phase cell cycle arrest in K562 cells, suggesting a mechanism of action that may involve targeting specific molecular pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions such as:

- Condensation Reaction : An aromatic aldehyde reacts with an amine to form an imine.

- Cyclization : The imine undergoes cyclization with a ketone to form the quinoline core.

- Substitution : Modifications introduce dimethyl and phenyl groups.

- Carboxylation : A carboxylic acid group is added through carboxylation reactions.

This synthetic versatility allows for the exploration of various derivatives that can enhance biological activity .

Wirkmechanismus

The mechanism of action of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Alkyl-Substituted Phenyl Derivatives

- 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS RN: 438228-13-8) Molecular Formula: C₁₉H₁₇NO₂ Key Difference: The 3-methylphenyl substituent creates a distinct spatial arrangement compared to the 2-methylphenyl group in the target compound. Impact: Reduced steric hindrance near the carboxylic acid may enhance solubility (predicted pKa = 1.20) but reduce membrane permeability .

- 2-(4-tert-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS RN: 590356-79-9) Molecular Formula: C₂₂H₂₃NO₂ Key Difference: The bulky tert-butyl group increases molecular weight (333.43 g/mol) and lipophilicity. No direct bioactivity data are available, though similar bulky groups in other derivatives correlate with improved Gram-negative bacterial inhibition .

Alkoxy-Substituted Phenyl Derivatives

- 2-(4-Ethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid (CAS RN: 438230-44-5) Molecular Formula: C₂₀H₁₉NO₃ Key Difference: The ethoxy group introduces electron-donating effects and hydrogen-bonding capacity. Impact: Increased polarity may improve water solubility, though the ethoxy group’s larger size compared to methyl could reduce diffusion efficiency .

- 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS RN: 725705-24-8) Molecular Formula: C₁₉H₁₇NO₃ Key Difference: The 2-methoxy group creates steric and electronic effects near the quinoline core. Impact: Methoxy’s electron-donating nature may stabilize the molecule in acidic environments, but its ortho position could hinder interactions with bacterial targets .

Heteroaromatic Ring Derivatives

- 6,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS RN: 725705-56-6) Molecular Formula: C₁₇H₁₄N₂O₂ Key Difference: Replacement of phenyl with pyridinyl introduces a basic nitrogen atom. However, this compound carries hazard warnings (H302, H312, H332), indicating higher toxicity .

Derivatives with Modified Reactivity

- 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride Key Difference: The carboxylic acid is converted to an acyl chloride. Impact: Enhanced reactivity facilitates rapid acylation reactions, making it a versatile intermediate for synthesizing amides or esters. Its steric environment promotes selective nucleophilic attacks .

Antibacterial Activity

- Target Compound: Limited direct data, but analogs like 2-phenyl-quinoline-4-carboxylic acid derivatives (e.g., Compound 5a4 in ) show MIC values of 64 µg/mL against Staphylococcus aureus. Methyl groups may enhance activity by optimizing lipophilicity.

- Methoxy/Ethoxy Derivatives : Methoxy groups (e.g., 4′-methoxy-6,8-dimethyl cinchophen) are associated with moderate activity, while bulkier substituents like tert-butyl may improve Gram-negative coverage .

- Pyridinyl Derivatives : The pyridine nitrogen could mimic binding motifs in bacterial topoisomerases, though toxicity may limit therapeutic utility .

Physicochemical Properties

| Compound (CAS RN) | Molecular Weight | Melting Point (°C) | Predicted pKa | Key Substituent | Bioactivity Highlights |

|---|---|---|---|---|---|

| 351357-29-4 (Target) | 307.34 | 239 | 1.20* | 2-(2-methylphenyl) | Research-grade availability |

| 590356-79-9 (tert-Butyl) | 333.43 | N/A | N/A | 4-tert-Butylphenyl | High lipophilicity |

| 438230-44-5 (Ethoxy) | 321.37 | N/A | N/A | 4-Ethoxyphenyl | Enhanced polarity |

| 725705-56-6 (Pyridinyl) | 278.31 | N/A | N/A | Pyridin-2-yl | Toxicity concerns (H302, H312) |

*Predicted based on analog in .

Biologische Aktivität

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antiviral, and anticancer properties, along with relevant research findings and data tables.

Structural Characteristics

The compound belongs to the quinoline family, characterized by a quinoline ring substituted at various positions. Its molecular formula is , with a molecular weight of approximately 291.34 g/mol. The specific arrangement of methyl groups and the carboxylic acid functional group are believed to influence its biological activity significantly.

The mechanism of action for this compound involves interactions with various biological macromolecules, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects. Research indicates that structural modifications enhance its activity against specific targets:

- Antibacterial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The evaluation of its antibacterial properties utilized the agar diffusion method, revealing that it exhibits comparable efficacy to established antibiotics such as ampicillin and gentamicin .

- Antiviral Activity : Preliminary studies suggest that quinoline derivatives exhibit antiviral properties. For instance, related compounds have demonstrated significant antiviral activity against enteroviruses with EC50 values in the submicromolar range .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it may induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for related quinoline derivatives have been reported between 0.11 to 2.78 µM against these cell lines .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Compound | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Ampicillin | 20 |

| Escherichia coli | 15 | Gentamicin | 22 |

| Pseudomonas aeruginosa | 14 | - | - |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 1.5 | Doxorubicin | 0.5 |

| U-937 | 1.2 | Tamoxifen | 0.8 |

| A549 | 0.9 | Cisplatin | 1.0 |

Case Studies

- Antibacterial Evaluation : A study synthesized several quinoline derivatives, including the target compound, and assessed their antibacterial properties against clinical isolates of MRSA and other pathogens. Results indicated that modifications at the phenyl ring significantly enhanced antibacterial efficacy .

- Antiviral Screening : In a screening for antiviral activity against enteroviruses, compounds structurally related to this compound demonstrated potent inhibition of viral replication in neuronal cells, suggesting potential therapeutic applications for respiratory and neurological infections .

- Cytotoxicity Assessment : Research involving flow cytometry revealed that the compound induces apoptosis in cancer cell lines in a dose-dependent manner. This property was further validated through assays measuring cell viability post-treatment with varying concentrations .

Q & A

Q. What are the established synthetic routes for 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions affect yield?

Answer: The synthesis of quinoline-4-carboxylic acid derivatives often employs the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones or arylacetic acids under alkaline conditions . For example:

- Stepwise synthesis : Reacting 2-methylphenylacetic acid with 6,8-dimethylisatin in the presence of sodium acetate and ethanol under reflux (80–90°C) yields intermediates, followed by cyclization under acidic conditions .

- Catalytic methods : Rare earth metals (e.g., LaCl₃) have been used to catalyze quinoline ring formation, reducing reaction time from 12 hours to 4 hours and improving yields by ~15% .

| Method | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pfitzinger reaction | None | 80–90°C | 60–70% | |

| Lanthanum-catalyzed | LaCl₃ | 70°C | 75–85% |

Key considerations : Excess acetic anhydride may improve cyclization efficiency, while prolonged heating (>24 hours) risks decarboxylation .

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Answer:

- X-ray crystallography : Single-crystal analysis confirms the planar quinoline core, methyl group orientations, and hydrogen bonding between the carboxylic acid and solvent molecules (e.g., DMSO) . Discrepancies in bond angles (≤2°) may arise from solvent effects or polymorphism.

- NMR spectroscopy :

- ¹H NMR : Methyl groups at C6 and C8 appear as singlets at δ 2.35–2.40 ppm, while the 2-methylphenyl substituent shows splitting (δ 7.20–7.60 ppm) due to aromatic coupling .

- ¹³C NMR : The carboxylic carbon resonates at δ 168–170 ppm, but signal broadening may occur if traces of water are present .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 320.14, but fragmentation peaks (e.g., loss of CO₂ at m/z 276) complicate interpretation .

Resolution : Use deuterated DMSO for NMR to minimize solvent interference, and cross-validate with elemental analysis (±0.3% error margin) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity, and what contradictions exist between in silico and experimental data?

Answer:

- Molecular docking : Studies targeting the ATP-binding site of kinases (e.g., EGFR) predict strong hydrogen bonding between the carboxylic acid group and Lys721 (binding energy: −9.2 kcal/mol). However, experimental IC₅₀ values (~5 µM) are 10-fold weaker than predictions, likely due to solvation effects .

- ADMET predictions :

- Lipinski violations : The compound’s logP (~3.2) and molecular weight (~320 g/mol) suggest good bioavailability, but poor aqueous solubility (<0.1 mg/mL) limits in vivo efficacy .

Mitigation : Introduce polar substituents (e.g., hydroxyl groups) at C3 to improve solubility without disrupting quinoline ring planarity .

Q. What strategies resolve contradictions in reported antibacterial activity across studies?

Answer: Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) arise from:

- Assay conditions : Cation-adjusted Mueller-Hinton broth (pH 7.3) enhances activity compared to nutrient broth (pH 6.8) due to improved ionization of the carboxylic acid .

- Bacterial strains : Efflux pump overexpression in clinical isolates (e.g., NorA in MRSA) reduces efficacy, necessitating combination studies with efflux inhibitors like reserpine .

Validation : Standardize testing using CLSI guidelines and include wild-type and mutant strains to control for resistance mechanisms .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Answer:

- pH-dependent stability :

- Acidic (pH 1.2) : Rapid decarboxylation (t₁/₂ = 2 hours) forms 6,8-dimethyl-2-(2-methylphenyl)quinoline .

- Neutral (pH 7.4) : Stable for >48 hours in PBS, but UV light exposure causes photooxidation of the methyl groups, generating quinoline-N-oxide derivatives .

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | Decarboxylation | 2 hours | |

| UV light (λ = 365 nm) | Photooxidation to N-oxide | 6 hours |

Formulation advice : Use opaque capsules and buffer to pH 6.0–7.0 for oral delivery .

Q. What advanced techniques validate the compound’s mechanism of action in anti-inflammatory studies?

Answer:

- Transcriptomics : RNA-seq of LPS-stimulated macrophages shows downregulation of NF-κB targets (e.g., IL-6, TNF-α) by ≥50% at 10 µM . Contradictions arise if cell lines (e.g., RAW 264.7 vs. primary macrophages) exhibit differential IκB kinase sensitivity.

- Metabolomics : LC-MS/MS reveals inhibition of prostaglandin E₂ synthesis (IC₅₀ = 3.2 µM) via COX-2 binding, but off-target effects on arachidonic acid metabolism require validation via knockout models .

Troubleshooting : Use isoform-specific COX inhibitors (e.g., celecoxib) in combination studies to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.